N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine
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Overview
Description
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine is a compound belonging to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine involves several synthetic routes. One common method includes the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of metal catalysts, microwave-assisted reactions, or ultrasound-promoted reactions . Industrial production methods may also employ phase-transfer catalysis and oxidative cyclization to achieve higher yields and purity .
Chemical Reactions Analysis
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by monoperphthalic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using different aryl amines.
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.
Scientific Research Applications
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects . For example, it can inhibit the activity of α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it may interact with DNA and RNA, affecting cellular processes and leading to its anticancer properties .
Comparison with Similar Compounds
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine can be compared with other quinazoline derivatives, such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Demonstrates potent antibacterial and antitubercular activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15/h1-8H,(H,18,19)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHDPIVTQKXAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274367 |
Source
|
Record name | bpiq-ii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171179-32-1 |
Source
|
Record name | bpiq-ii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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